N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6OS/c1-11(2)15(4,10-16)18-13(22)9-20-5-7-21(8-6-20)14-17-12(3)19-23-14/h11H,5-9H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWVFNZBRMKCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)CC(=O)NC(C)(C#N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyano group and a thiadiazole moiety. The presence of these functional groups contributes to its biological activity.
1. Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains due to their ability to disrupt cell wall synthesis and inhibit protein synthesis .
2. Anticancer Properties
Several studies have reported on the anticancer potential of thiadiazole derivatives. A series of synthesized compounds demonstrated notable inhibition of cancer cell lines such as A549 (lung cancer) and Hela (cervical cancer) with IC50 values indicating effective cytotoxicity . The mechanism often involves the induction of apoptosis in cancer cells.
3. Anti-Alzheimer Activity
The compound's structural similarity to known acetylcholinesterase inhibitors suggests potential applications in treating Alzheimer's disease. In vitro studies have shown that certain thiadiazole derivatives can inhibit acetylcholinesterase activity effectively .
4. Anti-inflammatory Effects
Thiadiazole derivatives have been investigated for their anti-inflammatory properties. Compounds with similar structures have been reported to inhibit COX enzymes, leading to reduced inflammation markers in experimental models .
The biological activities of this compound are primarily attributed to the following mechanisms:
- Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in metabolic pathways, such as acetylcholinesterase and cyclooxygenase.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Activation of apoptotic pathways has been noted in various studies involving thiadiazole derivatives.
Case Studies
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown promising activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or pathways, which warrants further investigation into its efficacy as an antibiotic.
Anti-inflammatory Effects
In silico molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This indicates its potential application in treating inflammatory diseases, making it a candidate for further structure optimization and biological evaluation .
Neurological Disorders
The piperazine component of the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems, positioning this compound as a candidate for further research in neuropharmacology.
Cancer Research
There is emerging interest in the use of compounds containing thiadiazole derivatives for cancer treatment due to their ability to interfere with tumor growth pathways. Preliminary studies indicate that N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide may exhibit cytotoxic properties against certain cancer cell lines .
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features
The target compound shares key structural motifs with other acetamide derivatives, including:
- Piperazine-linked heterocycles : Enhances conformational flexibility and target engagement.
- Electron-deficient aromatic systems : Thiadiazole, thiazole, or imidazothiazole cores influence electronic properties and stability.
- Substituent diversity : Varied N-aryl or alkyl groups modulate pharmacokinetics and potency.
Table 1: Structural and Physical Comparisons
Key Observations :
- Substituent Effects: The cyano group in the target compound may reduce metabolic degradation compared to fluorophenyl or methoxybenzyl groups in analogs .
- Synthetic Accessibility : Yields for analogs range from 70–78% (e.g., compound 5k), suggesting feasible scalability for the target compound if similar synthetic routes are applicable .
Pharmacokinetic Considerations
- Metabolic Stability : Thiadiazole rings resist oxidative metabolism better than thiazoles, as seen in compound 47 , which may extend the target’s half-life.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| 1 | Chloroacetyl chloride, DCM, 0–5°C | 75% | |
| 2 | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C | 60% | |
| 3 | Ethanol recrystallization | 85% purity |
Basic: How is the structure and purity confirmed?
Methodological Answer:
Characterization employs:
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., thiadiazole protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 376.15) .
- Elemental Analysis : Matches calculated C, H, N percentages within ±0.3% .
Advanced: How can reaction conditions be optimized for higher yields?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Testing Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) for coupling efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance piperazine-thiadiazole reactivity .
- Temperature Control : Gradual heating (80–110°C) minimizes side reactions .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies:
Q. Table 2: Comparative Biological Activity
| Study | Activity (IC₅₀, μM) | Assay Model | Reference |
|---|---|---|---|
| A | 12.4 (Anticancer) | MCF-7 | |
| B | 28.9 (Antimicrobial) | S. aureus |
Advanced: What structural modifications impact bioactivity?
Methodological Answer:
Key SAR insights:
- Thiadiazole Substitution : 3-Methyl enhances metabolic stability vs. 3-phenyl analogs .
- Piperazine Linker : N-Methylation reduces cytotoxicity but improves solubility .
- Cyano Group : Critical for hydrogen bonding with target proteins (e.g., kinases) .
Advanced: How can computational methods predict target interactions?
Methodological Answer:
- Molecular Docking : AutoDock Vina models binding to ATP-binding pockets (e.g., EGFR kinase) .
- PASS Program : Predicts antimicrobial potential based on structural fingerprints .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Advanced: How stable is the compound under physiological conditions?
Methodological Answer:
Stability studies involve:
- pH-Dependent Degradation : HPLC monitoring shows 90% integrity at pH 7.4 (24 hrs) vs. 60% at pH 2.0 .
- Thermal Stability : Decomposition above 150°C (DSC analysis) .
Advanced: How to design in vitro assays for mechanistic studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
